molecular formula C18H17F2N3O2S B2629592 2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-(methylthio)phenyl)acetamide CAS No. 1251546-48-1

2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-(methylthio)phenyl)acetamide

Cat. No. B2629592
CAS RN: 1251546-48-1
M. Wt: 377.41
InChI Key: HZKDXXOJHVKJIS-UHFFFAOYSA-N
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Description

The compound “2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-(methylthio)phenyl)acetamide” is a complex organic molecule. It contains several functional groups, including a difluorophenyl group, an oxoimidazolidinyl group, and a methylthiophenyl group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of several functional groups. The 3,4-difluorophenyl group would contribute to the aromaticity of the molecule, while the 2-oxoimidazolidin-1-yl group would introduce a cyclic structure. The N-(2-(methylthio)phenyl)acetamide group would add another aromatic ring and an amide functionality .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The difluorophenyl group could undergo electrophilic aromatic substitution reactions, while the oxoimidazolidinyl group could participate in nucleophilic reactions . The amide group in the N-(2-(methylthio)phenyl)acetamide moiety could undergo hydrolysis or reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. It’s likely to have a relatively high molecular weight due to the presence of several heavy atoms . The presence of fluorine atoms could also affect its polarity and lipophilicity .

Scientific Research Applications

Molecular Structure and Interactions

The compound N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide, closely related to the requested chemical, shows a planar imidazolidine-2,4-dione system, as per NMR studies. The dihedral angles between its various planes suggest significant molecular interactions, which are crucial in understanding its behavior in various applications (Sethusankar et al., 2002).

Antibacterial Activity

Various derivatives of the compound, such as 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides, have been synthesized and evaluated for antibacterial activity against gram-positive and gram-negative bacteria. The study reveals moderate to good activity against these bacteria, providing insight into its potential use in antibacterial applications (Desai et al., 2008).

Antitumor Activity

A series of derivatives, particularly focusing on 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, were synthesized and tested against the human breast adenocarcinoma cell line MCF7. Among these derivatives, one specifically showed notable antitumor activity, indicating its potential application in cancer research and treatment (El-Morsy et al., 2017).

Antimicrobial Properties

A study involving the synthesis of novel thiazolidinone and acetidinone derivatives, which are structurally related to the requested compound, has shown promising antimicrobial activity. These compounds have been tested against various microorganisms, indicating their potential use in developing antimicrobial agents (Mistry et al., 2009).

Anti-Inflammatory Activity

Derivatives of the compound, such as N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, have been synthesized and evaluated for anti-inflammatory activity. Certain derivatives showed significant anti-inflammatory activity, suggesting its application in inflammation-related research and therapy (Sunder & Maleraju, 2013).

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to speculate about its mechanism of action. It could potentially interact with various biological targets due to the presence of multiple functional groups .

Safety and Hazards

As with any chemical compound, handling “2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-(methylthio)phenyl)acetamide” would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or skin contact, and to use personal protective equipment .

Future Directions

The potential applications of this compound would depend on its biological activity. It could be of interest in medicinal chemistry if it shows activity against relevant biological targets. Further studies would be needed to explore its potential uses .

properties

IUPAC Name

2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O2S/c1-26-16-5-3-2-4-15(16)21-17(24)11-22-8-9-23(18(22)25)12-6-7-13(19)14(20)10-12/h2-7,10H,8-9,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKDXXOJHVKJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CN2CCN(C2=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-(methylthio)phenyl)acetamide

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